molecular formula C16H28N2O2 B13200759 1-[(3-tert-Butyl-1,2,4-oxadiazol-5-yl)methyl]-3-(propan-2-yl)cyclohexan-1-ol

1-[(3-tert-Butyl-1,2,4-oxadiazol-5-yl)methyl]-3-(propan-2-yl)cyclohexan-1-ol

Cat. No.: B13200759
M. Wt: 280.41 g/mol
InChI Key: RPSUXLFEMGSVFG-UHFFFAOYSA-N
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Description

1-[(3-tert-Butyl-1,2,4-oxadiazol-5-yl)methyl]-3-(propan-2-yl)cyclohexan-1-ol is a complex organic compound featuring a cyclohexanol core substituted with a tert-butyl oxadiazole moiety and an isopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3-tert-Butyl-1,2,4-oxadiazol-5-yl)methyl]-3-(propan-2-yl)cyclohexan-1-ol typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of a suitable precursor, such as a hydrazide, with an appropriate carboxylic acid derivative under dehydrating conditions.

    Attachment to the Cyclohexanol Core: The oxadiazole moiety is then attached to the cyclohexanol core via a nucleophilic substitution reaction, often using a base such as sodium hydride to deprotonate the alcohol group.

    Introduction of the Isopropyl Group: The isopropyl group can be introduced through an alkylation reaction, typically using an alkyl halide in the presence of a strong base.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions: 1-[(3-tert-Butyl-1,2,4-oxadiazol-5-yl)methyl]-3-(propan-2-yl)cyclohexan-1-ol can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to a ketone using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.

    Reduction: The oxadiazole ring can be reduced under hydrogenation conditions to yield the corresponding amine.

    Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups using suitable electrophiles in the presence of a strong base.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide, pyridinium chlorochromate, or other oxidizing agents.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Alkyl or aryl halides with a strong base such as sodium hydride or potassium tert-butoxide.

Major Products:

    Oxidation: The major product is the corresponding ketone.

    Reduction: The major product is the corresponding amine.

    Substitution: The major products are the substituted derivatives of the original compound.

Scientific Research Applications

1-[(3-tert-Butyl-1,2,4-oxadiazol-5-yl)methyl]-3-(propan-2-yl)cyclohexan-1-ol has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The unique structural properties of this compound make it a potential candidate for the development of new materials with specific electronic or mechanical properties.

    Biological Research: It can be used as a probe to study the interactions of oxadiazole-containing compounds with biological systems.

Mechanism of Action

The mechanism of action of 1-[(3-tert-Butyl-1,2,4-oxadiazol-5-yl)methyl]-3-(propan-2-yl)cyclohexan-1-ol depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The oxadiazole ring can interact with various molecular targets through hydrogen bonding, hydrophobic interactions, and π-π stacking.

Comparison with Similar Compounds

  • 1-[(3-tert-Butyl-1,2,4-oxadiazol-5-yl)methyl]-3-(methyl)cyclohexan-1-ol
  • 1-[(3-tert-Butyl-1,2,4-oxadiazol-5-yl)methyl]-3-(ethyl)cyclohexan-1-ol
  • 1-[(3-tert-Butyl-1,2,4-oxadiazol-5-yl)methyl]-3-(butyl)cyclohexan-1-ol

Uniqueness: The presence of the isopropyl group in 1-[(3-tert-Butyl-1,2,4-oxadiazol-5-yl)methyl]-3-(propan-2-yl)cyclohexan-1-ol provides unique steric and electronic properties that can influence its reactivity and interactions with molecular targets. This makes it distinct from other similar compounds with different alkyl substituents.

Properties

Molecular Formula

C16H28N2O2

Molecular Weight

280.41 g/mol

IUPAC Name

1-[(3-tert-butyl-1,2,4-oxadiazol-5-yl)methyl]-3-propan-2-ylcyclohexan-1-ol

InChI

InChI=1S/C16H28N2O2/c1-11(2)12-7-6-8-16(19,9-12)10-13-17-14(18-20-13)15(3,4)5/h11-12,19H,6-10H2,1-5H3

InChI Key

RPSUXLFEMGSVFG-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1CCCC(C1)(CC2=NC(=NO2)C(C)(C)C)O

Origin of Product

United States

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